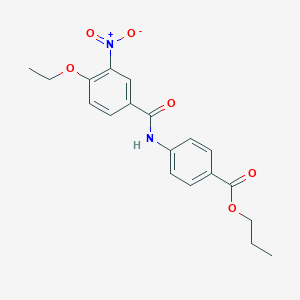![molecular formula C14H18N4OS B410894 N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B410894.png)
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide is a chemical compound that belongs to the class of amides This compound is characterized by the presence of an ethylphenyl group, a triazolylsulfanyl group, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiol reagents in the presence of a suitable catalyst.
Formation of the Amide Bond: The final step involves the coupling of the ethylphenyl group with the triazolylsulfanyl intermediate through an amide bond formation reaction. This can be achieved using coupling reagents such as carbodiimides or acyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the ethylphenyl group.
科学研究应用
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may enhance binding affinity through thiol-disulfide exchange reactions. The ethylphenyl group can contribute to hydrophobic interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
Uniqueness
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide is unique due to the presence of the triazolylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the ethylphenyl group and the triazole ring also contributes to its unique properties, making it a valuable compound for various research applications.
属性
分子式 |
C14H18N4OS |
|---|---|
分子量 |
290.39g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C14H18N4OS/c1-3-11-4-6-12(7-5-11)16-13(19)8-9-20-14-17-15-10-18(14)2/h4-7,10H,3,8-9H2,1-2H3,(H,16,19) |
InChI 键 |
RDDKOZRJKCZDQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCSC2=NN=CN2C |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)CCSC2=NN=CN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


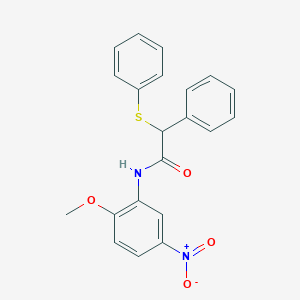

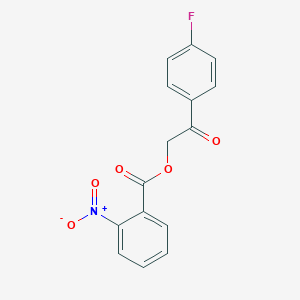

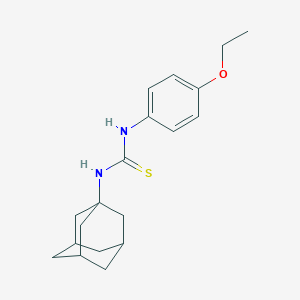
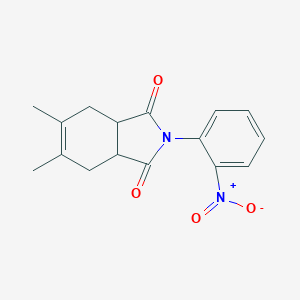
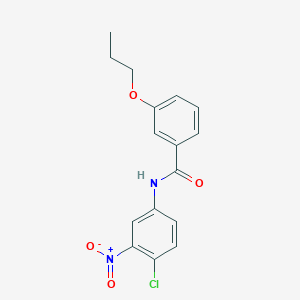
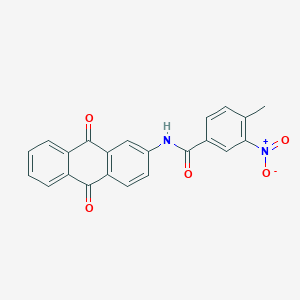


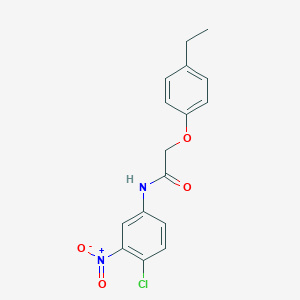
![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B410831.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]-4-nitrobenzamide](/img/structure/B410832.png)
